molecular formula C13H18N2O2 B6260106 6-amino-2-(3-hydroxy-3-methylbutyl)-2,3-dihydro-1H-isoindol-1-one CAS No. 1522471-57-3

6-amino-2-(3-hydroxy-3-methylbutyl)-2,3-dihydro-1H-isoindol-1-one

Cat. No. B6260106
CAS RN: 1522471-57-3
M. Wt: 234.3
InChI Key:
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Description

6-amino-2-(3-hydroxy-3-methylbutyl)-2,3-dihydro-1H-isoindol-1-one, commonly referred to as 6-AMHMI, is an organic compound belonging to the class of isoindol-1-ones. This compound has been extensively studied in recent years due to its potential applications in the fields of medicinal chemistry, organic synthesis, and biochemistry.

Scientific Research Applications

6-AMHMI has been studied for its potential applications in the fields of medicinal chemistry, organic synthesis, and biochemistry. In medicinal chemistry, 6-AMHMI has been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of cancer cells. In organic synthesis, 6-AMHMI has been used as a building block for the synthesis of complex molecules. In biochemistry, 6-AMHMI has been studied for its ability to inhibit the activity of enzymes involved in the metabolism of fatty acids and carbohydrates.

Mechanism of Action

The exact mechanism of action of 6-AMHMI is not yet fully understood. However, it is believed that 6-AMHMI acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It is also believed that 6-AMHMI may inhibit the activity of other enzymes involved in the metabolism of fatty acids and carbohydrates.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-AMHMI have been studied in both in vitro and in vivo models. In vitro studies have demonstrated that 6-AMHMI has anti-inflammatory, antioxidant, and anti-cancer activities. In vivo studies have shown that 6-AMHMI has the potential to reduce inflammation and improve glucose metabolism in diabetic rats.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-AMHMI in laboratory experiments is its availability. 6-AMHMI is commercially available and can be easily synthesized using the methods mentioned above. However, there are some limitations to using 6-AMHMI in laboratory experiments. For example, the compound has a relatively short half-life, which means that it must be used quickly after synthesis. Additionally, 6-AMHMI is not water-soluble, which can make it difficult to use in aqueous solutions.

Future Directions

Despite its potential applications, the exact mechanism of action of 6-AMHMI is still not fully understood. Thus, further research is needed to elucidate the exact mechanism of action of 6-AMHMI and its effects on various biochemical and physiological processes. Additionally, further research is needed to determine the optimal dosage and formulation of 6-AMHMI for use in clinical trials. Other potential future directions for research include studying the potential synergistic effects of 6-AMHMI with other drugs, as well as exploring its potential applications in other fields such as agriculture and food science.

Synthesis Methods

6-AMHMI can be synthesized through a variety of methods, including the Wittig-Horner reaction, the Claisen rearrangement, and the Pinner reaction. The Wittig-Horner reaction involves the reaction of a phosphonium salt with an aldehyde or ketone to form an alkene, while the Claisen rearrangement involves the rearrangement of an allyl vinyl ether to form an alkene. The Pinner reaction involves the reaction of an aldehyde or ketone with an acid chloride to form an ester. All of these methods have been successfully used to synthesize 6-AMHMI.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-amino-2-(3-hydroxy-3-methylbutyl)-2,3-dihydro-1H-isoindol-1-one involves the reaction of 3-hydroxy-3-methylbutanal with 2-nitrobenzaldehyde to form 2-(3-hydroxy-3-methylbutyl)-2-nitrobenzaldehyde, which is then reduced to 2-(3-hydroxy-3-methylbutyl)-2-aminobenzaldehyde. This intermediate is then reacted with phthalic anhydride to form the final product, 6-amino-2-(3-hydroxy-3-methylbutyl)-2,3-dihydro-1H-isoindol-1-one.", "Starting Materials": [ "3-hydroxy-3-methylbutanal", "2-nitrobenzaldehyde", "phthalic anhydride", "sodium borohydride", "acetic acid", "ethanol", "diethyl ether", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: 3-hydroxy-3-methylbutanal is reacted with 2-nitrobenzaldehyde in the presence of acetic acid and ethanol to form 2-(3-hydroxy-3-methylbutyl)-2-nitrobenzaldehyde.", "Step 2: The nitro group in 2-(3-hydroxy-3-methylbutyl)-2-nitrobenzaldehyde is reduced to an amino group using sodium borohydride in ethanol.", "Step 3: The resulting 2-(3-hydroxy-3-methylbutyl)-2-aminobenzaldehyde is reacted with phthalic anhydride in the presence of sodium hydroxide and ethanol to form the final product, 6-amino-2-(3-hydroxy-3-methylbutyl)-2,3-dihydro-1H-isoindol-1-one.", "Step 4: The product is purified by recrystallization from diethyl ether and hydrochloric acid, followed by washing with water and drying." ] }

CAS RN

1522471-57-3

Product Name

6-amino-2-(3-hydroxy-3-methylbutyl)-2,3-dihydro-1H-isoindol-1-one

Molecular Formula

C13H18N2O2

Molecular Weight

234.3

Purity

95

Origin of Product

United States

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